REACTION_CXSMILES
|
C(N1C2C=CC=CC=2N(C(NCC2CC[N:20]([CH2:23][C:24]3([C:30]([OH:32])=[O:31])[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)CC2)=O)C1=O)(C)C>CO.[Ni]>[NH2:20][CH2:23][C:24]1([C:30]([O:32][C:24]([CH3:29])([CH3:25])[CH3:23])=[O:31])[CH2:25][CH2:26][O:27][CH2:28][CH2:29]1
|
Name
|
|
Quantity
|
18.95 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(N(C2=C1C=CC=C2)C(=O)NCC2CCN(CC2)CC2(CCOCC2)C(=O)O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 12 h
|
Duration
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12 h
|
Type
|
FILTRATION
|
Details
|
Then, the mixture was filtered through a pad of Celite
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCOCC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.01 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 165.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |